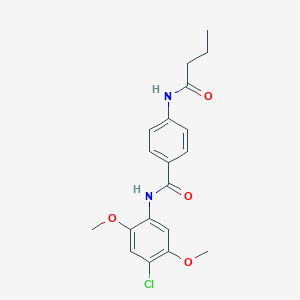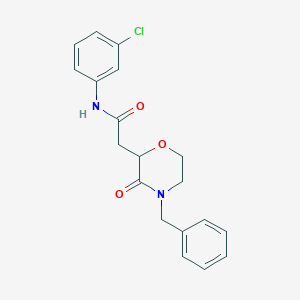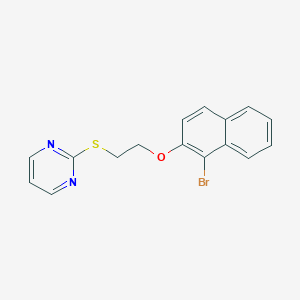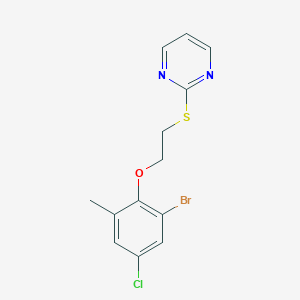![molecular formula C8H8F3N3O2S B215572 N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B215572.png)
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as TFP or TFP-amide and is a potent inhibitor of protein-protein interactions. It has been studied extensively in recent years for its potential applications in drug discovery and development.
Wirkmechanismus
TFP-amide works by binding to specific sites on protein-protein complexes, preventing their interaction. This inhibition of protein-protein interactions can lead to a disruption of signaling pathways, which can ultimately lead to a reduction in disease progression.
Biochemical and Physiological Effects:
Studies have shown that TFP-amide can have a significant impact on several biochemical and physiological processes. It has been shown to reduce the production of inflammatory cytokines, which can lead to a reduction in inflammation. TFP-amide has also been shown to reduce the proliferation of cancer cells and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TFP-amide is its high potency as an inhibitor of protein-protein interactions. This makes it an ideal candidate for drug discovery and development. However, one of the limitations of TFP-amide is its relatively short half-life, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of TFP-amide. One potential direction is the development of more potent and selective inhibitors of protein-protein interactions. Another potential direction is the investigation of the use of TFP-amide in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms of action of TFP-amide and its potential applications in drug discovery and development.
Synthesemethoden
The synthesis of TFP-amide involves the reaction of 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine with 2-furancarboxylic acid chloride in the presence of a base. The reaction produces TFP-amide as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
TFP-amide has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit the interaction of several protein-protein complexes, including those involved in cancer, inflammation, and viral infections. TFP-amide has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide |
|---|---|
Molekularformel |
C8H8F3N3O2S |
Molekulargewicht |
267.23 g/mol |
IUPAC-Name |
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C8H8F3N3O2S/c9-8(10,11)6-13-14-7(17-6)12-5(15)4-2-1-3-16-4/h4H,1-3H2,(H,12,14,15) |
InChI-Schlüssel |
XJCBOLFPMYQFHX-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)NC2=NN=C(S2)C(F)(F)F |
Kanonische SMILES |
C1CC(OC1)C(=O)NC2=NN=C(S2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B215494.png)


![N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B215498.png)
![N-cyclopentyl-N-[3-(4-methylphenoxy)propyl]amine](/img/structure/B215500.png)
![2-{2-[2-Methoxy-4-(1-propenyl)phenoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215502.png)
![N-[2-[2-(4-phenylmethoxyphenoxy)ethoxy]ethyl]cyclopentanamine](/img/structure/B215504.png)
![2-{2-[2-(4-Methoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215507.png)
![2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215508.png)
![2-{2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215509.png)
![N-[3-(4-chlorophenyl)sulfanylpropyl]cyclopentanamine](/img/structure/B215511.png)